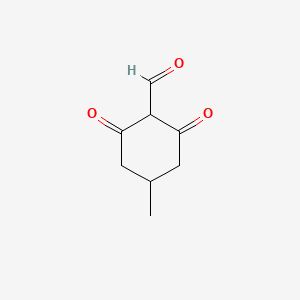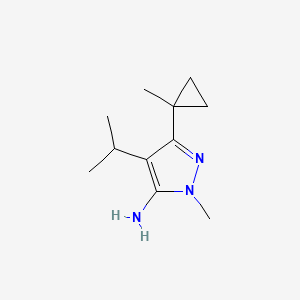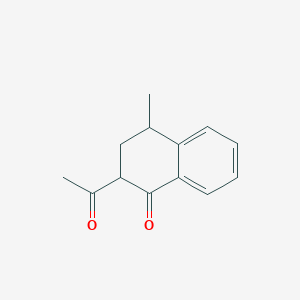
2-Acetyl-4-methyl-1,2,3,4-tetrahydronaphthalen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetyl-4-methyl-1,2,3,4-tetrahydronaphthalen-1-one is an organic compound with the molecular formula C₁₃H₁₄O₂ It is a derivative of tetrahydronaphthalene, characterized by the presence of an acetyl group and a methyl group on the tetrahydronaphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-4-methyl-1,2,3,4-tetrahydronaphthalen-1-one typically involves the acetylation of 4-methyl-1,2,3,4-tetrahydronaphthalen-1-one. One common method is the Friedel-Crafts acylation reaction, where 4-methyl-1,2,3,4-tetrahydronaphthalen-1-one is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization may be employed to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Acetyl-4-methyl-1,2,3,4-tetrahydronaphthalen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2-Acetyl-4-methyl-1,2,3,4-tetrahydronaphthalen-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-Acetyl-4-methyl-1,2,3,4-tetrahydronaphthalen-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but they often include modulation of biochemical processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Acetyl-1-tetralone
- 6-Acetyl-1,2,3,4-tetrahydronaphthalene
- 2-Methylene-1,2,3,4-tetrahydronaphthalene
Uniqueness
2-Acetyl-4-methyl-1,2,3,4-tetrahydronaphthalen-1-one is unique due to the specific positioning of the acetyl and methyl groups on the tetrahydronaphthalene ring. This structural arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C13H14O2 |
|---|---|
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
2-acetyl-4-methyl-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C13H14O2/c1-8-7-12(9(2)14)13(15)11-6-4-3-5-10(8)11/h3-6,8,12H,7H2,1-2H3 |
Clave InChI |
XVQHTXQNUZPEQR-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(C(=O)C2=CC=CC=C12)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


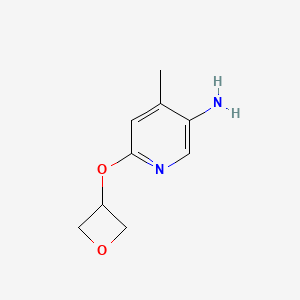
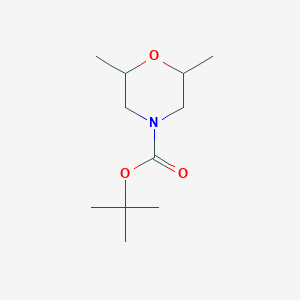
![1-[(3-Methylpyridin-2-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B13069873.png)
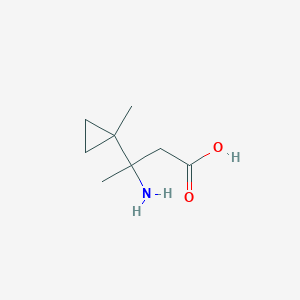
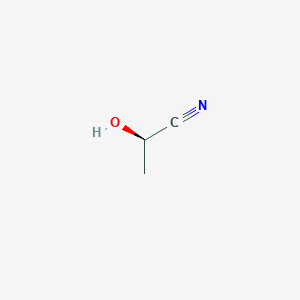
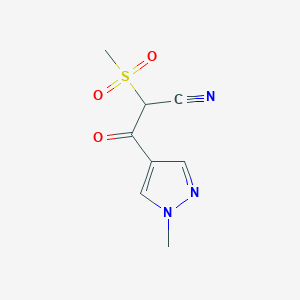
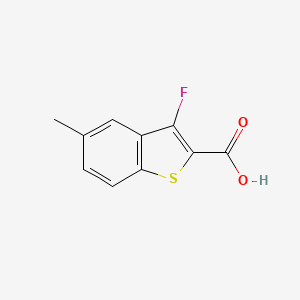
![2-Butylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13069902.png)
![[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;(2R)-piperazine-2-carboxylic acid](/img/structure/B13069904.png)
